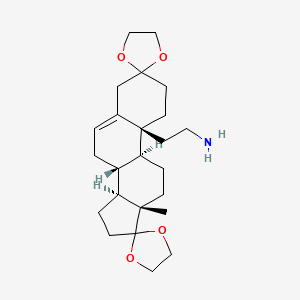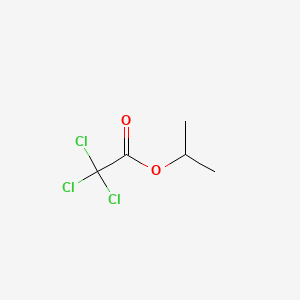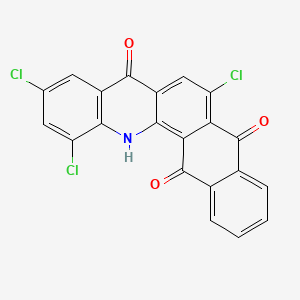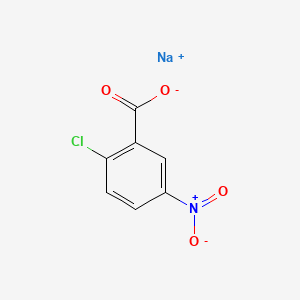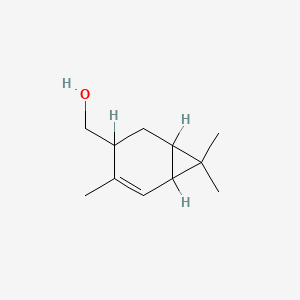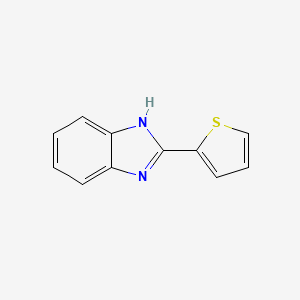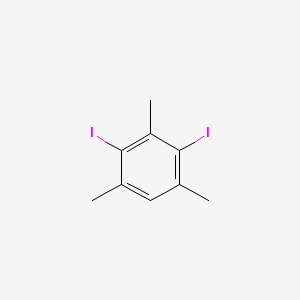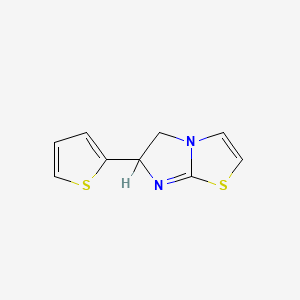
Antienite
准备方法
合成路线和反应条件
安替尼特的合成通常涉及在酸性条件下使噻吩-2-甲醛与 2-氨基噻唑反应。反应通过环化过程形成咪唑并[2,1-b]噻唑环体系。反应条件通常包括使用强酸(如盐酸或硫酸)作为催化剂,并在升高的温度下进行反应以促进环化过程。
工业生产方法
在工业环境中,安替尼特的生产可能涉及使用连续流动反应器来优化反应条件并提高收率。使用先进的纯化技术(如重结晶和色谱)确保生产出适合各种应用的高纯度安替尼特。
化学反应分析
反应类型
安替尼特经历了几种类型的化学反应,包括:
氧化: 安替尼特可以被氧化形成亚砜和砜。
还原: 安替尼特的还原会导致硫醇衍生物的形成。
取代: 安替尼特中的噻吩环可以发生亲电取代反应,如卤化和硝化。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用如氢化锂铝和硼氢化钠等还原剂。
取代: 亲电取代反应通常需要使用催化剂,如氯化铁用于卤化和浓硫酸用于硝化。
主要生成物
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 安替尼特的卤化和硝化衍生物。
科学研究应用
安替尼特在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其作为抗菌和抗真菌剂的潜力。
医学: 探索其在开发新药中的潜在应用,尤其是其抗菌特性。
工业: 用于生产具有独特性能的特殊化学品和材料。
作用机制
安替尼特的作用机制涉及其与特定分子靶标和途径的相互作用。在生物系统中,安替尼特被认为通过结合并抑制参与微生物生长和复制的某些酶的活性而发挥其作用。这种抑制会破坏重要的生化途径,导致微生物细胞死亡。安替尼特作用中涉及的确切分子靶标和途径仍在研究中。
相似化合物的比较
类似化合物
噻唑: 一种具有相似环结构的杂环化合物。
噻吩: 一种含硫杂环化合物,其结构与安替尼特有相似之处。
咪唑: 另一种杂环化合物,其环中含有氮原子。
安替尼特的独特性
安替尼特之所以独特,是因为它将噻吩环和咪唑并[2,1-b]噻唑环结合在一起,赋予了其独特的化学和生物特性。这种独特的结构使安替尼特能够与与其他类似化合物不同的分子靶标集相互作用,使其成为研究和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
6-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-2-8(12-4-1)7-6-11-3-5-13-9(11)10-7/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLEEQBNNSICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964561 | |
| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-88-0, 5029-05-0 | |
| Record name | 5,6-Dihydro-6-(2-thienyl)imidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antienite [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-6-(2-thienyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTIENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z1JVP72H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


